Amisulbrom

Catalog No.
S518666
CAS No.
348635-87-0
M.F
C13H13BrFN5O4S2
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisulbrom

CAS Number

348635-87-0

Product Name

Amisulbrom

IUPAC Name

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide

Molecular Formula

C13H13BrFN5O4S2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3

InChI Key

BREATYVWRHIPIY-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br

Solubility

In water, 0.11 g/L at 20 °C, pH 9
In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)

Synonyms

1H-1,2,4-triazole-1-sulfonamide, 3-((3-bromo-6-fluoro-2-methyl-1H-indol-1-yl)sulfonyl)-N,N-dimethyl-, 3-((3-bromo-6-fluoro-2-methyl-1H-indol-1-yl)sulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide, amisulbrom

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br

Description

The exact mass of the compound Amisulbrom is 464.9576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.11 g/l at 20 °c, ph 9in hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/l at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of triazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Amisulbrom is a fungicide belonging to the strobilurin class. Strobilurins work by inhibiting fungal respiration at the complex III level of the mitochondrial electron transport chain []. This disrupts energy production within the fungus, ultimately leading to cell death. Scientific research on Amisulbrom primarily focuses on its effectiveness in controlling fungal diseases in various crops.

  • Target Pathogens

    Research has shown Amisulbrom to be effective against a broad spectrum of fungal pathogens, including those causing powdery mildew, rusts, and some leaf spot diseases. Studies have demonstrated its efficacy in controlling these diseases on crops like cucurbits (melons, cucumbers), grapes, ornamentals, and pome fruits (apples, pears).

  • Mode of Application

    Scientific investigations explore different application methods for Amisulbrom to optimize its fungicidal activity. Research suggests both foliar sprays and seed treatments with Amisulbrom can be effective depending on the target disease and crop.

  • Resistance Management

    Another area of scientific research is understanding and managing fungicide resistance. Studies investigate how various fungal populations develop resistance to Amisulbrom over time. This research helps develop strategies for using Amisulbrom in rotation with other fungicides to maintain its effectiveness.

Amisulbrom is a synthetic compound classified as a fungicide, developed by Nissan Chemical Industries Limited. It belongs to the sulfonamide chemical class and is specifically designed to target various fungal pathogens, particularly oomycetes. The compound's IUPAC name is 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide, and it has a Chemical Abstracts Service number of 348635-87-0. Amisulbrom appears as a pale brown, odorless crystalline solid with a melting point of 128–130 °C and exhibits low solubility in water (0.11 mg/L at 20 °C) but is highly soluble in organic solvents like acetone and methanol .

Amisulbrom disrupts the oomycete's energy production by inhibiting the cytochrome-bc1 complex within the mitochondrial electron transport system []. This complex plays a crucial role in cellular respiration, and its inhibition ultimately leads to energy starvation and death of the oomycete pathogen.

While amisulbrom is classified as having low acute toxicity (low risk of poisoning upon single exposure) [], there are some safety concerns:

  • Carcinogenicity: Studies suggest "suggestive evidence of carcinogenic potential" based on tumor development in laboratory animals at high doses []. Further research is needed to determine the human health risks associated with long-term exposure.
  • Environmental impact: The breakdown products of amisulbrom may pose potential risks to non-target organisms in the environment [].
, primarily involving its sulfonamide functional groups and triazole ring. The compound can be subjected to photolysis, which leads to the formation of transformation products that may exhibit different toxicity levels compared to the parent compound. For instance, studies have shown that direct photolysis in buffer solutions results in the degradation of amisulbrom, producing several by-products . Additionally, hydrolysis reactions can occur in natural water samples, impacting its persistence and environmental fate .

The synthesis of amisulbrom involves several steps that typically include the formation of the indole structure followed by sulfonylation and triazole ring formation. While specific proprietary methods used by Nissan Chemical Industries are not publicly detailed, general synthetic pathways for similar compounds suggest the use of starting materials such as bromo-fluorinated indoles and sulfonamides. The final product is purified to achieve high purity levels necessary for agricultural applications .

Amisulbrom is primarily utilized as a fungicide in agricultural settings. It is effective against various fungal diseases affecting crops such as grapes and potatoes. In Europe, amisulbrom formulations are registered for foliar applications on these crops, with ongoing evaluations for additional uses like tomatoes . The compound's efficacy against oomycetes makes it particularly valuable in managing diseases caused by pathogens such as Phytophthora and Pythium species.

Several compounds share structural similarities or functional properties with amisulbrom. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
FluazinamA broad-spectrum fungicide known for its unique mode of action against fungal pathogens through inhibition of mitochondrial respiration.Effective against a wide range of fungal diseases; used extensively in agriculture.
TrifloxystrobinA strobilurin fungicide that inhibits mitochondrial respiration and disrupts fungal cell metabolism.Broad-spectrum activity; also has plant growth regulation properties.
BoscalidA fungicide that inhibits succinate dehydrogenase in fungi, affecting energy production.Effective against various soil-borne and foliar diseases; used in combination with other fungicides for enhanced efficacy.

Amisulbrom's distinctiveness lies in its specific targeting of oomycetes through a unique mechanism of action while maintaining low toxicity to non-target organisms compared to some other fungicides . This makes it an attractive option for sustainable agricultural practices.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Fine powde

XLogP3

2.4

Exact Mass

464.9576

Density

1.61 at 20 °C

LogP

log Kow = 4.4

Odor

Odorless

Appearance

Solid powder

Melting Point

128.6-130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RM460IQC3A

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species.

Vapor Pressure

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

348635-87-0

Wikipedia

Amisulbrom

Biological Half Life

In a rat metabolism study, Han Wi star rats were treated with a single gavage dose of (indole- (14) C) or (triazole- (14)C) amisulbrom (radiochemical purity > or = 95.2%) at 10 and 1000 mg/kg in aqueous 0.5% methy1cellulose. ... The elimination half-life was 18-35 hours at 10 mg/kg and 8-13 hours at 1000 mg/kg.

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Amisulbrom can be synthesized by condensation of 2-methyl-3-bromo-6-fluoroindole with N-sulfonamido-1,2,4-triazolesulfonyl chloride in the presence of a base.

General Manufacturing Information

Amisulbrom is not currently registered in the United States; however tolerances have been established for commodities imported into the US. Amisulbrom is registered for use on grape and potatoes grown in several European countries, and a tomato use is currently under review in the European Union.

Dates

Modify: 2023-08-15
1: Fontaine S, Remuson F, Caddoux L, Barrès B. Investigation of the sensitivity of Plasmopara viticola to amisulbrom and ametoctradin in French vineyards using bioassays and molecular tools. Pest Manag Sci. 2019 Aug;75(8):2115-2123. doi: 10.1002/ps.5461. Epub 2019 Jun 9. PubMed PMID: 31077540.
2: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Park SH, Hacımüftüoğlu F, Chang BJ, Shin HC, Shim JH. Dissipation pattern and risk quotients assessment of amisulbrom in Korean melon cultivated in plastic house conditions. Environ Monit Assess. 2017 Jun;189(6):302. doi: 10.1007/s10661-017-6017-0. Epub 2017 May 30. PubMed PMID: 28560618.

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